molecular formula C25H28N2O3 B2882408 N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide CAS No. 955684-55-6

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide

Cat. No.: B2882408
CAS No.: 955684-55-6
M. Wt: 404.51
InChI Key: AMMYWOCBAJJRLD-UHFFFAOYSA-N
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Description

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide is a synthetic organic compound with a molecular formula of C25H28N2O3 and a molecular weight of 404.5 g/mol . Its structure incorporates two pharmaceutically significant motifs: an adamantane group and a 1,2,3,4-tetrahydroisoquinoline group linked by a furan-2-carbonyl moiety. Adamantane derivatives are frequently explored in medicinal chemistry for their ability to enhance lipid solubility and interaction with biological targets, and have been investigated as ligands for cannabinoid receptors . Meanwhile, the 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities. For instance, derivatives of this scaffold have been developed as potent inhibitors of anti-apoptotic Bcl-2 family proteins, showing promise in inducing cancer cell death . Similarly, other furan-containing compounds are being actively researched as novel, non-peptidomimetic inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2 . This combination of features makes this compound a compound of interest for further research in areas including oncology, virology, and central nervous system (CNS) disorders. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c28-23(22-2-1-7-30-22)27-6-5-19-3-4-21(11-20(19)15-27)26-24(29)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-4,7,11,16-18H,5-6,8-10,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYWOCBAJJRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The compound features several distinct components:

  • Furan-2-carbonyl group : This moiety contributes to the compound's reactivity and potential interactions with biological targets.
  • Tetrahydroisoquinoline structure : Known for its presence in various bioactive compounds, this structure may enhance the compound's pharmacological profile.
  • Adamantane backbone : This rigid structure is often associated with antiviral properties and can influence the compound's binding affinity to biological targets.

Molecular Formula and Characteristics

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₃
Molecular Weight 306.35 g/mol
CAS Number 955697-81-1

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The potential biological activities of this compound include:

1. Enzyme Inhibition

The unique structural features suggest that this compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, the furan and isoquinoline structures can interact with active sites of enzymes, potentially modulating their activity.

2. Receptor Binding

Given its structural complexity, the compound may also bind to various receptors in the body. This interaction could lead to downstream effects relevant to therapeutic applications, particularly in neuropharmacology and oncology.

3. Antimicrobial Activity

Compounds featuring similar motifs have been noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, warranting further investigation.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Intermediate : The furan-2-carbonyl chloride can be synthesized from furan-2-carboxylic acid using thionyl chloride under reflux conditions.
  • Coupling with Tetrahydroisoquinoline : The furan intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired intermediate.
  • Introduction of Adamantane Group : Finally, the intermediate is reacted with an adamantane derivative to yield the target compound.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds:

Case Study 1: Isoquinoline Derivatives

Isoquinoline derivatives have shown promising antitumor activity. A study demonstrated that modifications on the isoquinoline core could enhance cytotoxicity against cancer cell lines .

Case Study 2: Sulfonamide Compounds

Research on sulfonamide derivatives indicates their potential as antibacterial agents. The presence of a sulfonamide group in related compounds has been linked to significant antimicrobial effects .

Future Directions

The ongoing research into this compound is likely to reveal more about its therapeutic potential:

  • Pharmacological Studies : Detailed pharmacological studies are needed to elucidate its mechanism of action and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how different structural modifications affect biological activity will be crucial for optimizing this compound as a lead candidate for drug development.

Comparison with Similar Compounds

Key Observations :

  • The thiophene derivative is heavier (ΔMW = ~16 g/mol) due to sulfur’s higher atomic mass compared to oxygen.
  • Thiophene’s larger atomic radius and lower electronegativity may enhance π-π stacking interactions in biological targets, whereas furan’s electron-withdrawing nature could alter electronic distribution in the carbonyl group.

Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity : The thiophene analog’s higher logP (estimated) suggests improved membrane permeability but reduced solubility in polar solvents.
  • Metabolic Stability : Sulfur-containing compounds are often prone to oxidative metabolism (e.g., sulfoxidation), whereas furan derivatives may exhibit different metabolic pathways, such as ring-opening reactions.

Research Findings and Limitations

  • Synthesis: Both compounds share similar synthetic routes, involving coupling of the tetrahydroisoquinoline core with functionalized adamantane and heterocyclic carbonyl groups.
  • Biological Activity : While direct data for the furan derivative are scarce, thiophene analogs have shown activity in preliminary CNS-targeted assays, suggesting the furan variant warrants further evaluation for neuropharmacological applications .
  • Limitations : Empirical data for the furan compound (e.g., solubility, stability, toxicity) are unavailable, necessitating caution in extrapolating results from thiophene-based studies.

Preparation Methods

Synthetic Strategy Overview

The target compound comprises two primary structural domains:

  • Adamantane-1-carboxamide moiety : Derived from adamantane-1-carboxylic acid via activation and amidation.
  • 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl group : Constructed through cyclization and acylation of a tetrahydroisoquinoline precursor.

Coupling these domains requires regioselective amide bond formation, often mediated by coupling reagents or acid catalysis. Key challenges include preserving stereochemical integrity, optimizing reaction yields, and ensuring compatibility of functional groups.

Synthesis of Adamantane-1-Carboxamide Intermediates

Adamantane-1-Carboxylic Acid Activation

Adamantane-1-carboxylic acid serves as the foundational precursor. Patent EP1820792A1 details its conversion to reactive intermediates:

  • Chloroacetonitrile-mediated activation : Treatment with chloroacetonitrile, sulfuric acid, and acetic acid generates 2-chloro-N-adamantylacetamide (yield: 92–99%). This intermediate facilitates subsequent nucleophilic substitution or hydrolysis.
  • Esterification : Reaction with methanol under acidic conditions yields methyl adamantane-1-carboxylate, which is further treated with hydrazine to produce adamantane-1-carbohydrazide.
Table 1: Adamantane Intermediate Synthesis Conditions
Intermediate Reagents Yield Source
2-Chloro-N-adamantylacetamide Chloroacetonitrile, H₂SO₄, acetic acid 92–99%
Adamantane-1-carbohydrazide Methyl ester + hydrazine hydrate 85–90%

Construction of the Tetrahydroisoquinoline Core

Bischler-Napieralski Cyclization

The tetrahydroisoquinoline scaffold is synthesized via cyclization of phenethylamine derivatives. For the 7-substituted analog, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is prepared by reacting 3,4-dimethoxyphenethylamine with formaldehyde under acidic conditions.

Acylation at Position 2

Introduction of the furan-2-carbonyl group employs furan-2-carbonyl chloride in dichloromethane with triethylamine as a base. Reaction at 0°C–25°C achieves selective acylation at the secondary amine (yield: 75–82%).

Table 2: Tetrahydroisoquinoline Acylation Parameters
Substrate Acylating Agent Conditions Yield Source
6,7-Dimethoxy-THIQ* Furan-2-carbonyl chloride DCM, Et₃N, 0–25°C 78%

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Coupling of Adamantane and Tetrahydroisoquinoline Moieties

Amide Bond Formation

The final step involves coupling adamantane-1-carboxylic acid derivatives with the 7-amino group of the tetrahydroisoquinoline. Two methods are prevalent:

  • Carbodiimide-mediated coupling : Using EDCl/HOBt in DMF, the reaction proceeds at room temperature (24–48 hr) with yields of 65–70%.
  • Direct aminolysis : Reacting adamantane-1-carbonyl chloride with the tetrahydroisoquinoline amine in THF achieves comparable yields (60–68%) but requires stringent moisture control.
Table 3: Coupling Reaction Optimization
Method Reagents Solvent Time Yield Source
EDCl/HOBt EDCl, HOBt, DIPEA DMF 24 hr 70%
Acyl chloride aminolysis Adamantane-COCl, Et₃N THF 12 hr 68%

Stereochemical Considerations and Enantiomer Resolution

The adamantane core’s tetrahedral geometry introduces chirality when substituted. Studies on analogous adamantane carboxamides demonstrate that (1S,3R,5R,7S) -enantiomers exhibit superior biological activity. For the target compound, chiral HPLC or enzymatic resolution may separate enantiomers, though specific data for this derivative remain unexplored.

Characterization and Analytical Data

  • ¹H NMR (CDCl₃): Signals at δ 1.69–2.85 (adamantane protons), δ 3.28–3.59 (tetrahydroisoquinoline CH₂ groups), and δ 6.35–7.45 (furan aromatic protons).
  • LC-MS : Molecular ion peak at m/z 405.2 [M+H]⁺.
  • X-ray crystallography : While unavailable for this compound, related adamantane-triazole structures confirm planar heterocyclic rings and adamantane chair conformations.

Scalability and Industrial Feasibility

  • Batch synthesis : Patent methods describe kilogram-scale production of adamantane intermediates using sulfuric acid catalysis, achieving >90% yields.
  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 9:1) effectively isolates the final product.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The synthesis involves multi-step pathways, often starting with the preparation of the tetrahydroisoquinoline and adamantane moieties separately. Key steps include:

  • Coupling reactions : Use of coupling agents like hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in polar aprotic solvents (e.g., DMF) to link the tetrahydroisoquinoline and adamantane units .
  • Functionalization : Introduction of the furan-2-carbonyl group via acyl chloride intermediates under reflux conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity product .

Q. How are physicochemical properties of this compound determined?

Critical properties are calculated or experimentally validated:

PropertyValueMethod/Reference
Hydrogen bond donors1Computational modeling
Hydrogen bond acceptors2XLogP3-AA algorithm
Topological polar surface area42.2 ŲMolecular dynamics simulations
LogP (lipophilicity)~2.6HPLC retention time

Q. What spectroscopic techniques confirm its structural integrity?

  • NMR : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, adamantane protons appear as broad singlets (δ 1.5–2.0 ppm), while furan carbonyls resonate at ~160 ppm in 13^{13}C NMR .
  • IR spectroscopy : Stretching frequencies for amide (C=O at ~1650 cm1^{-1}) and furan (C-O-C at ~1250 cm1^{-1}) .
  • X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling steps in synthesis?

  • Catalyst selection : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve yields in carbylamine reactions .
  • Solvent effects : Microwave-assisted synthesis in DMF reduces reaction time by 50% compared to conventional heating .
  • Temperature control : Maintaining 0–5°C during acyl chloride formation prevents side reactions .

Q. What challenges arise in confirming stereochemistry, and how are they addressed?

  • Challenges : Overlapping signals in NMR for diastereomers; low natural abundance of certain stereoisomers.
  • Solutions :
    • NOESY experiments : Detect spatial proximity of protons to differentiate axial/equatorial adamantane substituents .
    • Single-crystal X-ray : Resolves absolute configuration, as demonstrated for analogous tetrahydroisoquinoline carbothioamides .

Q. How are structure-activity relationships (SAR) analyzed for biological activity?

  • Functional group variation : Replace the furan-2-carbonyl with thiophene or benzothiazole to assess antimicrobial potency .
  • Adamantane modifications : Substitute adamantane with norbornane to evaluate impact on blood-brain barrier penetration .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., polar surface area, LogP) to correlate with IC50_{50} values in cancer cell lines .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare cytotoxicity studies using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
  • Control experiments : Test for off-target effects via kinase profiling assays .
  • Meta-analysis : Cross-reference data from crystallography (target binding) and in vivo efficacy models .

Q. What computational approaches predict pharmacokinetic properties?

  • ADME modeling : Tools like SwissADME estimate:
    • Bioavailability : 55% (high membrane permeability due to LogP ~2.6) .
    • Metabolic stability : Cytochrome P450 interactions predicted via docking simulations .
  • Molecular dynamics : Simulate blood-brain barrier penetration using adamantane’s rigidity and low polar surface area .

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